Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane
Overview
Description
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is an organosilicon compound with the molecular formula C7H16S2Si. It is known for its unique structure, which includes a 1,3-dithiane ring substituted with trimethylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane can be synthesized through the lithiation of 1,3-dithiane followed by silylation with trimethylsilyl chloride (TMSCl). The reaction typically involves the use of a strong base such as n-butyllithium (n-BuLi) in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is used in various scientific research applications, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane exerts its effects involves its ability to participate in various chemical reactions. The 1,3-dithiane ring can act as a nucleophile, while the trimethylsilyl groups can stabilize reaction intermediates. This dual functionality allows the compound to facilitate a wide range of transformations in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound without the trimethylsilyl groups.
Trimethylsilyl Chloride: A common silylating agent used in organic synthesis.
Tris(trimethylsilyl)silane: Another organosilicon compound with different reactivity and applications.
Uniqueness
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is unique due to its combination of a 1,3-dithiane ring and trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other scientific research applications .
Biological Activity
Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (TMTDS) is a silane compound featuring a dithiane moiety that has garnered interest in organic synthesis and biological applications. Its unique structural properties, including the presence of sulfur and silicon, suggest potential biological activities that merit detailed exploration.
Chemical Structure
The chemical structure of TMTDS can be represented as follows:
- SMILES : S1CCCSC1Si(C)C
- InChI : InChI=1/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3
Biological Activity Overview
Research indicates that TMTDS may exhibit various biological activities, particularly in the context of anticancer properties and its role as a reagent in organic synthesis. The following sections summarize key findings from the literature.
Anticancer Properties
TMTDS and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. Notably, compounds containing the dithiane structure have shown promising results in inhibiting cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- Study : A study evaluated the cytotoxic effects of TMTDS derivatives on various cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. For example, a derivative exhibited an IC50 value of 5.5 nM against specific melanoma cell lines, indicating potent anticancer activity .
- Mechanism of Action :
Synthesis and Functionalization
The synthesis of TMTDS typically involves the reaction of 1,3-dithiane with trimethylsilyl chloride. This process can be catalyzed by various reagents to enhance yield and purity.
Reagent | Yield (%) | Conditions |
---|---|---|
Trimethylsilyl chloride | 89 | Room temperature |
n-butyllithium | 67 | THF solvent, 2 hours reaction |
Research Findings on Biological Activity
A comprehensive review of the literature reveals several studies that assess the biological activity of TMTDS:
-
Antimicrobial Activity :
- Preliminary studies suggest that TMTDS may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.
- Metabolic Stability :
-
Potential Applications :
- Beyond its anticancer properties, TMTDS may serve as a precursor for synthesizing other biologically active compounds, expanding its utility in medicinal chemistry.
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKPNBNDUHBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(SCCCS1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24S2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311365 | |
Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-46-6 | |
Record name | NSC241855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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